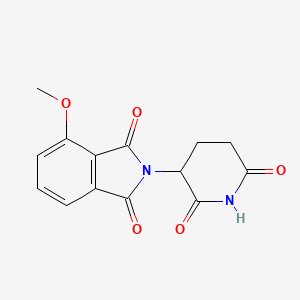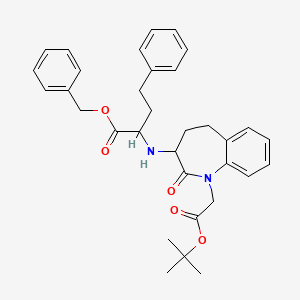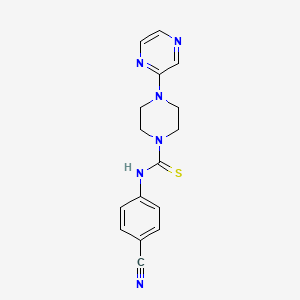
2-(Chloromethyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group at the second position, a methyl group at the fifth position, and a chlorine atom at the benzyl position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylaniline can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
2-Amino-5-methylbenzyl alcohol+SOCl2→2-Amino-5-methylbenzyl chloride+SO2+HCl
Alternatively, the compound can be synthesized by the direct chlorination of 2-Amino-5-methyltoluene using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of chlorinating agent and reaction parameters is crucial to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-Amino-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Amino-5-methylbenzyl alcohol, 2-Amino-5-methylbenzyl ethers, and 2-Amino-5-methylbenzylamines.
Oxidation: 2-Nitro-5-methylbenzyl chloride.
Reduction: 2-Amino-5-methylbenzylamine.
科学研究应用
2-(Chloromethyl)-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties, such as conductivity and thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-methylaniline depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and catalysis. In materials science, the compound’s reactivity and functional groups enable it to participate in polymerization reactions, leading to the formation of advanced materials with desired properties.
相似化合物的比较
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom at the fifth position instead of a methyl group.
2-Amino-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position.
2-Amino-5-methylbenzyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)-4-methylaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3 |
InChI 键 |
VGJDRXWGTACCKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8465712.png)

![1-{[(Benzyloxy)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8465741.png)






![4-[(4-Acetylpiperazin-1-yl)methyl]phenol](/img/structure/B8465792.png)



